REACTION_CXSMILES
|
F[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C([N:10]([CH2:13][CH3:14])[CH2:11][CH3:12])C.[CH3:15][OH:16]>>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:10]1[CH2:11][CH2:12][CH:15]([OH:16])[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
2.88 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1
|
Name
|
|
Quantity
|
6.89 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)N1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |